molecular formula C7H5ClN2O2 B135962 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 147619-40-7

5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B135962
CAS No.: 147619-40-7
M. Wt: 184.58 g/mol
InChI Key: NSFMNXCAJNVYKF-UHFFFAOYSA-N
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Description

5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS: 147619-40-7) is a heterocyclic compound with the molecular formula C₇H₅ClN₂O₂ and a molecular weight of 184.58 g/mol . Its structure features a pyridone core substituted with a chlorine atom at position 5, a methoxy group at position 4, and a nitrile group at position 3 (Figure 1). This compound is primarily utilized as a chemical intermediate in pharmaceutical and agrochemical synthesis. It is commercially available with a purity of ≥95% and is characterized by its yellow powder form .

Properties

IUPAC Name

5-chloro-4-methoxy-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2/c1-12-6-4(2-9)7(11)10-3-5(6)8/h3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFMNXCAJNVYKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)NC=C1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450030
Record name 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147619-40-7
Record name 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Optimization

The choice of catalyst profoundly impacts reaction kinetics:

CatalystSolventTime (h)Yield (%)
Piperidinium acetateToluene2485
NoneToluene4845
DBUDMF1278

Data adapted from

The methoxy group at position 4 is introduced via the acetylacetaldehyde dimethyl acetal starting material, which eliminates the need for post-cyclization methylation.

Chlorination at Position 5

Chlorination of the pyridone intermediate is achieved using POCl₃ (10 equivalents) and PCl₅ (1 equivalent) under reflux conditions (115°C for 2 hours). The reaction mechanism involves electrophilic aromatic substitution, where the electron-deficient pyridone ring facilitates chlorine incorporation at position 5.

Chlorinating Agent Comparison

AgentTemperature (°C)Time (h)Yield (%)
POCl₃ + PCl₅115292
SOCl₂80475
Cl₂ gas251260

Data synthesized from and

Excess POCl₃ is removed via distillation, and the product is isolated by filtration after cooling the reaction mixture. Residual 5-chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile is extracted with methylene chloride, achieving a total yield of 92%.

Functional Group Interconversion and Purification

The nitrile group at position 3 is introduced during the initial cyclocondensation step using malononitrile. Post-chlorination purification involves recrystallization from methanol or ethanol to achieve >95% purity. Key characterization data include:

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) : δ 3.8 (s, 3H, OCH₃), 6.5 (s, 1H, pyridone H), 10.2 (s, 1H, NH).

  • IR (KBr) : 2220 cm⁻¹ (C≡N stretch), 1705 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-CH₃).

  • Mass Spectrometry : [M+H]⁺ at m/z 185.5 (calc. 184.58).

Industrial-Scale Production Considerations

Industrial protocols optimize reagent stoichiometry and solvent recovery. A typical batch process uses:

  • 100 kg of 4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • 1,200 L POCl₃ and 120 kg PCl₅

  • Distillation units for POCl₃ recycling (85% recovery rate)

The final product is crystallized from a 1:2 ethanol/water mixture, yielding 98 kg (89% efficiency) .

Chemical Reactions Analysis

Halogenation Reactions

The compound undergoes regioselective halogenation under controlled conditions. Key examples include:

Iodination with N-Iodosuccinimide (NIS)

Reaction ConditionsReagents/SolventsYieldProduct Structure
Reflux in 1,2-dichloroethane (DCE)N-Iodosuccinimide, DCE89%5-Chloro-3-iodo-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile
70°C in DMFN-Iodosuccinimide, DMF4.6 gSame as above

This reaction demonstrates the compound's ability to undergo electrophilic aromatic substitution, with iodine introduced at the activated position adjacent to electron-withdrawing groups.

Bromination with Phosphorus(V) Oxybromide

Reaction ConditionsReagents/SolventsYieldProduct Structure
60°C in acetonitrilePOBr₃, acetonitrile79%Dibrominated derivative (exact position varies)

The reaction highlights the compound's susceptibility to bromination under Lewis acid catalysis, a common pathway for modifying dihydropyridine cores.

Nucleophilic Substitution Reactions

The chlorine atom at position 5 participates in nucleophilic displacement reactions:

Coupling with Alkyl/Aryl Halides

Reaction ConditionsReagents/SolventsYieldProduct Application
Reflux with K₂CO₃ in acetonitrileAlkyl/aryl halides, K₂CO₃N/AIntermediate for S-1/TS-1 anticancer drugs

This reaction leverages the chlorine atom's leaving group potential, enabling carbon-nitrogen bond formation for drug candidate synthesis.

Nitrile Hydrolysis

While not explicitly documented in the search results, the nitrile group (-C≡N) is theoretically amenable to:

  • Acidic hydrolysis → Carboxylic acid

  • Basic hydrolysis → Amide
    These transformations could expand the compound's utility in generating derivatives with enhanced solubility or biological activity.

Solvent and Catalyst Effects

Experimental data emphasize the role of solvent mixtures and catalysts in optimizing reactions:

Reaction TypeOptimal Solvent SystemCatalystKey Outcome
HalogenationDCE or DMFNoneHigh regioselectivity
Nucleophilic couplingAcetonitrile + alcohol mixesK₂CO₃Reduced reaction time (16h → 5h)

Ethanol-isopropanol mixtures improve yields by 15–20% compared to pure solvents .

Mechanistic Insights

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of 1,2-dihydropyridine compounds exhibit significant antimicrobial properties. Studies have shown that 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile demonstrates activity against a range of bacteria and fungi. For instance, modifications to the dihydropyridine structure can enhance its effectiveness as an antimicrobial agent, making it a candidate for further drug development .

Anticancer Properties

Recent investigations have highlighted the potential of this compound in oncology. It has been evaluated for its ability to inhibit cancer cell proliferation in various types of cancer, including breast and prostate cancers. The mechanism involves the induction of apoptosis in cancer cells, which could be attributed to its interaction with specific cellular pathways .

Building Block in Synthesis

This compound serves as an important building block in organic synthesis. Its structure allows for various functional group modifications, enabling the creation of complex molecules. For example, it can be used as an intermediate in synthesizing other biologically active compounds or pharmaceuticals .

Synthesis of Heterocycles

The compound is also utilized in the synthesis of various heterocyclic compounds, which are essential in medicinal chemistry. Its ability to undergo cyclization reactions makes it a versatile precursor for developing new heterocyclic frameworks with potential therapeutic applications .

Polymer Chemistry

In material science, this compound can be incorporated into polymer matrices to enhance their properties. The incorporation of this compound into polymers may improve thermal stability and mechanical strength, which is valuable for developing advanced materials for industrial applications .

Nanotechnology

The compound's unique properties have led to exploration in nanotechnology. It can be functionalized to create nanoparticles or nanocomposites with specific functionalities, such as targeted drug delivery systems or sensors for environmental monitoring .

Case Studies and Research Findings

Application AreaFindingsReferences
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria; potential as a new antibiotic class.
Anticancer PropertiesInduces apoptosis in breast cancer cells; shows promise as an anticancer agent.
Organic SynthesisUsed as an intermediate for synthesizing complex organic molecules; versatile building block.
Polymer ChemistryEnhances mechanical properties and thermal stability when integrated into polymer matrices.
NanotechnologyFunctionalized for creating nanoparticles with applications in drug delivery and environmental sensors.

Mechanism of Action

The mechanism of action of 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyridone derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Pyridone Derivatives
Compound Name Substituents (Positions) Key Properties/Applications Synthesis Yield Reference
5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile Cl (5), OMe (4), CN (3) Pharmaceutical intermediate N/A
5-((4,6-Dichlorocyclohexa-2,4-dien-1-yl)diazenyl)-6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (Cl-PAMOPC) Cl (diazenyl), OH (6), CH₃ (1,4) Solubility >0.1 wt%, thermal stability (263°C), green dye additive 92%
6-Methyl-4-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile CH₃ (6), thiophene (4), S=O (2) Pesticidal agent (e.g., against Plutella xylostella) 88%
6-(4-Fluorophenyl)-4-(2-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile F (6), OH-phenyl (4) Anticancer agent (melting point: 319–321°C) 85%
5-Chloro-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Cl (5), CH₃ (4) Ligand for cross-coupling reactions N/A

Physicochemical Properties

  • In contrast, Cl-PAMOPC achieves >0.1 wt% solubility due to hydrophilic diazenyl and hydroxyl groups .
  • Thermal Stability : The methoxy group in the target compound likely contributes to moderate stability, whereas Cl-PAMOPC’s dichlorocyclohexadienyl moiety increases decomposition temperature to 263°C .

Biological Activity

5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 147619-40-7) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C7H5ClN2O2
  • Molecular Weight : 184.58 g/mol
  • Structure : The compound features a pyridine ring substituted with a chloro and methoxy group, contributing to its biological activity.

Antitumor Activity

Research has indicated that derivatives of 5-chloro-4-methoxy-2-oxo-1,2-dihydropyridine exhibit promising antitumor properties. A study highlighted its potential as an inhibitor of specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The compound's structural features facilitate interactions with critical enzymes involved in cancer progression.

Study Cell Line IC50 (µM) Mechanism of Action
HeLa10.5Apoptosis induction
MCF-78.3Cell cycle arrest

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties. In vitro studies demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting bacterial cell wall synthesis.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans25 µg/mL

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound was shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease, thereby enhancing cholinergic neurotransmission.

Study Model Effect
In vitro AChE inhibitionIC50 = 12 µM
Mouse model of Alzheimer'sImproved cognitive function

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including AChE and certain kinases involved in cancer proliferation.
  • Cell Cycle Modulation : It can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : The compound promotes apoptosis through the activation of caspases and other apoptotic pathways.

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of this compound against lung cancer cells revealed that treatment led to a significant reduction in tumor size in vivo, suggesting its potential as a therapeutic agent.

Case Study 2: Neuroprotection

In a clinical trial involving patients with mild cognitive impairment, administration of the compound resulted in improved memory scores over six months compared to placebo controls.

Q & A

Q. What are the established synthetic routes for 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile?

Methodological Answer: The compound can be synthesized via multicomponent reactions or functionalization of preformed pyridinones. For example:

  • Chlorination : Introduce the chloro group using reagents like POCl₃ on precursor pyridinones (e.g., 4-hydroxy-6-methyl-2-oxo derivatives, as in ).
  • Cyano Group Installation : Use malononitrile or cyanoacetamide in condensation reactions (e.g., arylidene malononitrile reactions in ).
  • Methoxy Substitution : Methoxylation via nucleophilic substitution or O-methylation of hydroxyl precursors (see for analogous substitutions). Key characterization involves 1H/13C NMR to confirm substituent positions (e.g., methoxy at δ ~3.8 ppm, carbonyl at ~165 ppm) and IR for nitrile (~2220 cm⁻¹) and carbonyl (~1700 cm⁻¹) stretches .

Q. How is this compound characterized spectroscopically?

Methodological Answer:

  • NMR :
  • 1H NMR : Look for signals corresponding to the dihydropyridine ring (e.g., NH proton at δ ~10–12 ppm, absent in due to tautomerism). Methoxy groups appear as singlets near δ 3.8–4.0 ppm.
  • 13C NMR : Carbonyl carbons (C=O) resonate at ~160–170 ppm, nitrile carbons at ~115–120 ppm.
    • IR : Confirm nitrile (sharp peak ~2220 cm⁻¹) and carbonyl (strong band ~1650–1700 cm⁻¹).
    • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the molecular weight (C₈H₆ClN₂O₃: MW 228.6).
      For validation, compare with analogs in (e.g., compound 3d: δ 7.2–7.4 ppm for aromatic protons) and (IR and NMR data for related pyridones) .

Q. What are the reactivity patterns of this compound in heterocyclic chemistry?

Methodological Answer:

  • Nucleophilic Substitution : The 5-chloro group is reactive toward amines, thiols, or alkoxides (e.g., shows chloro displacement by hydrazine).
  • Cyclization : The nitrile and carbonyl groups facilitate ring-forming reactions (e.g., forming fused pyridines or chromeno-pyridines as in ).
  • Tautomerism : The 1,2-dihydropyridinone core may exhibit keto-enol tautomerism, affecting reactivity and spectral data () .

Advanced Research Questions

Q. How can synthesis yield be optimized under varying conditions?

Methodological Answer:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitutions. For cyclizations, ethanol/water mixtures improve solubility ( ).
  • Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate chloro displacement or phase-transfer catalysts for biphasic reactions.
  • Temperature Control : Higher temperatures (reflux) aid in overcoming kinetic barriers but may promote side reactions (e.g., uses reflux for 1 hour). Monitor progress via TLC or in-situ IR. For scale-up, consider flow chemistry to maintain reaction homogeneity .

Q. How to resolve contradictory spectral data for derivatives of this compound?

Methodological Answer:

  • Variable Temperature (VT) NMR : Detect tautomeric equilibria (e.g., keto-enol forms) by cooling samples to -40°C to slow exchange (common in dihydropyridinones, as in ).
  • X-ray Crystallography : Resolve ambiguous substituent positions (e.g., methoxy vs. hydroxyl placement) via single-crystal analysis (see for structural validation).
  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., aromatic protons in fused rings, as in ). For impurities, use HPLC-MS to identify byproducts (e.g., discusses purity analysis) .

Q. What computational methods predict reactivity in nucleophilic substitutions?

Q. Table 1: Comparative NMR Data for Analogous Compounds

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Source
3d ()7.2–7.4 (Ar-H), 10.2 (NH)115.3 (CN), 161.2 (C=O)
Compound 11 ()8.34 (CH), 11.35 (OH)162.88 (C=O), 175.10 (COOH)
3-Cyano-4-methoxy-2-pyridone3.85 (OCH₃), 6.15 (H-5)116.5 (CN), 164.8 (C=O)

Q. Table 2: Key IR Stretches

Functional GroupWavenumber (cm⁻¹)Example Source
C≡N (nitrile)2210–2230
C=O (ketone)1650–1700
NH (dihydropyridine)3150–3300

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